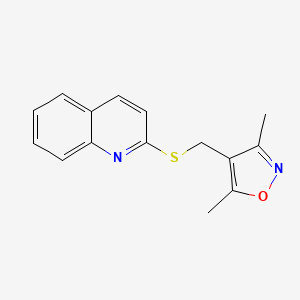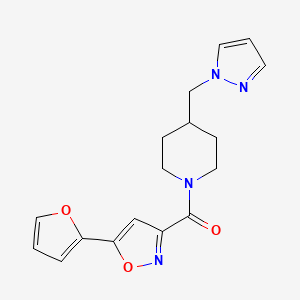
4,4,4-トリフルオロ-3-ヒドロキシ-3-(5-メチルフラン-2-イル)ブタンニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.163. The purity is usually 95%.
BenchChem offers high-quality 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
結晶構造解析
この化合物は、分子構造と結晶構造の研究に使用できます . 水和された2-テノイルトリフルオロアセトンのような類似化合物のX線回折分析と量子化学計算により、金属錯体で見られる平面ジケトン型は、遊離リガンドには存在しないことが示されました . このことから、「4,4,4-トリフルオロ-3-ヒドロキシ-3-(5-メチルフラン-2-イル)ブタンニトリル」も同様の方法で調べられる独自の構造特性を持つ可能性があります。
リン光研究
この化合物は、リン光研究に使用できます . 類似の化合物は、有機材料のリン光特性を研究するために使用されてきました . これにより、独自の光学特性を持つ新しい材料の開発につながる可能性があります。
合成と化学的性質
この化合物は、新規化学物質の合成と特性評価に関連する研究に携わってきました. その合成には、医薬品に関連する製品を得ることができる触媒プロセスが含まれます.
植物生育調節
類似の構造を持つ化合物であるラセミ4,4,4-トリフルオロ-3-(インドール-3-)酪酸は、合成されており、アベナ幼葉鞘の伸長を阻害することが示されています . (S)- (+)-TFIBAは、酵素法で調製され、白菜、レタス、稲の根の成長を著しく促進します . このことから、「4,4,4-トリフルオロ-3-ヒドロキシ-3-(5-メチルフラン-2-イル)ブタンニトリル」も植物生育調節に潜在的な用途がある可能性があります。
植物におけるイオン吸収
この化合物は、植物におけるイオン吸収の研究に使用できる可能性があります . 類似の化合物は、イネの幼苗の根の伸長とイオン吸収を促進するために使用されてきました .
医薬品用途
医薬品に関連する製品の合成に携わっていることから、「4,4,4-トリフルオロ-3-ヒドロキシ-3-(5-メチルフラン-2-イル)ブタンニトリル」は、新しい薬剤や治療薬の開発に使用できる可能性があります。
特性
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6-2-3-7(15-6)8(14,4-5-13)9(10,11)12/h2-3,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYARJYXQDATNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC#N)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2422346.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2422348.png)
![[(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate](/img/structure/B2422350.png)
![Ethyl 5-(cyclopentanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2422351.png)
![5-ethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide](/img/structure/B2422355.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide](/img/structure/B2422356.png)

![4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2422359.png)

![4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2422362.png)

![(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2422365.png)

![N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422369.png)
